

Navigating the Solubility Landscape of N-Methoxyacetamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Methoxyacetamide*

Cat. No.: B1266195

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Executive Summary

N-Methoxyacetamide, a primary amide with potential applications in chemical synthesis and pharmaceutical development, presents a notable challenge due to the limited availability of quantitative solubility data in organic solvents within publicly accessible literature. This technical guide directly addresses this data gap by providing a comprehensive overview of the theoretical solubility considerations for primary amides, presenting available data for a closely related analogue, and offering detailed experimental protocols for researchers to determine the solubility of **N-Methoxyacetamide** in their own laboratories. This guide is intended to be a practical resource for scientists and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Solubility of N-Methoxyacetamide: Current Landscape and Theoretical Considerations

As of the latest literature review, specific quantitative solubility data for **N-Methoxyacetamide** (CAS: 5806-90-6) in a range of organic solvents remains largely unpublished. PubChem, a comprehensive database of chemical information, provides basic physical and chemical properties but does not include solubility values in common organic solvents[1].

From a theoretical perspective, as a primary amide, **N-Methoxyacetamide** possesses both a hydrogen bond donor (-NH) and acceptor (C=O) group. This structure allows it to participate in hydrogen bonding with protic solvents like alcohols.[2][3] The presence of the methoxy group introduces an additional polar ether linkage, which may enhance its interaction with polar solvents. Generally, the solubility of amides decreases as the carbon chain length of the solvent increases.[4] It is expected that **N-Methoxyacetamide** will exhibit good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Solubility Data for a Structurally Related Analogue: N-Methoxy-N-methylacetamide

In the absence of data for **N-Methoxyacetamide**, the solubility of its close structural analogue, N-Methoxy-N-methylacetamide (CAS: 78191-00-1), can offer some initial insights. It is crucial to note that the additional methyl group on the nitrogen atom in this analogue will influence its solubility profile, primarily by removing its hydrogen bond donating capability and increasing its lipophilicity. Therefore, the following data should be used with caution and is provided for estimation purposes only.

Solvent	Solubility	Reference
Water	Soluble	[5]
Chloroform	Slightly Soluble	[5]
Methanol	Slightly Soluble	[5]
Ethanol	Soluble	[6]
Ether	Soluble	[6]
Dimethyl Sulfoxide (DMSO)	Soluble	[6]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data for **N-Methoxyacetamide**, this section details established experimental protocols for both kinetic and thermodynamic solubility determination.

Kinetic Solubility Assay

Kinetic solubility measurements are rapid and well-suited for early-stage screening. They typically involve the addition of a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to the aqueous or organic solvent of interest and measuring the concentration at which precipitation occurs.^{[7][8]}

Protocol: High-Throughput Kinetic Solubility by Nephelometry

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **N-Methoxyacetamide** in 100% dimethyl sulfoxide (DMSO).
- **Serial Dilution:** In a 384-well microplate, perform serial dilutions of the stock solution with the desired organic solvent.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
- **Nephelometric Measurement:** Measure the turbidity of each well using a laser nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.^[9]

Thermodynamic Solubility Assay

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.^{[10][11]}

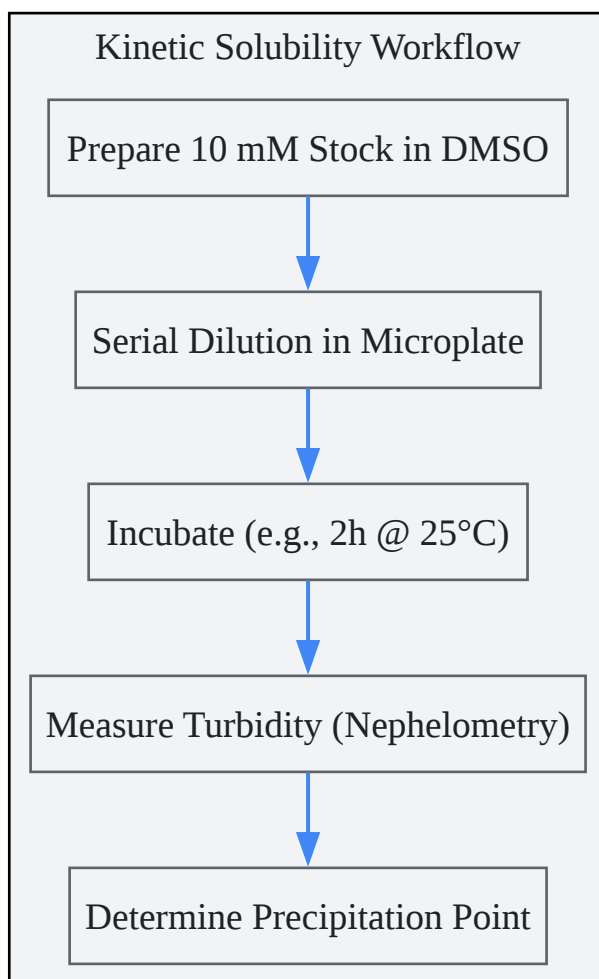
Protocol: Shake-Flask Method for Thermodynamic Solubility

- **Sample Preparation:** Add an excess amount of solid **N-Methoxyacetamide** to a vial containing the organic solvent of interest. Ensure that undissolved solid remains.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.^{[12][13]}
- **Phase Separation:** Separate the undissolved solid from the solution by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

- Quantification: Accurately dilute the clear supernatant with a suitable solvent.
- Analysis: Determine the concentration of **N-Methoxyacetamide** in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[14][15][16][17][18][19]} A calibration curve prepared with known concentrations of **N-Methoxyacetamide** is used for quantification.

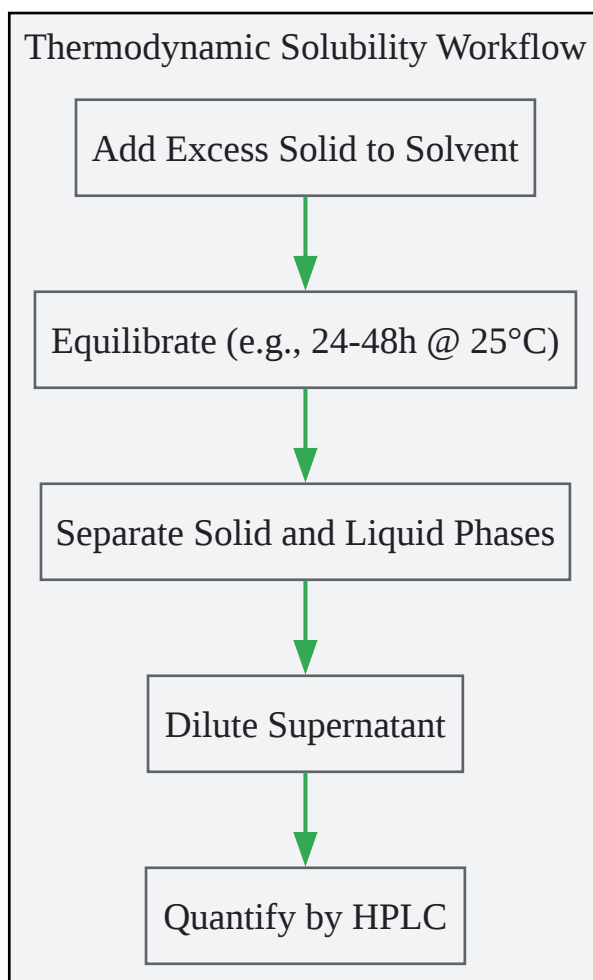
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining kinetic and thermodynamic solubility.



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Caption: Workflow for Kinetic Solubility Determination.



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Caption: Workflow for Thermodynamic Solubility Determination.

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